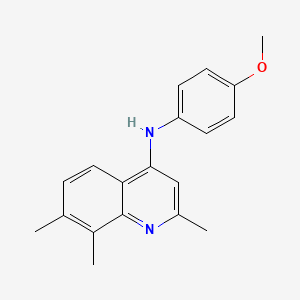
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinamine, also known as methoxytacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in the late 1970s as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the progressive loss of cognitive function. Since then, methoxytacrine has been extensively studied for its pharmacological properties and therapeutic potential.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene involves the binding of the molecule to the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, which can stimulate cholinergic receptors and enhance neurotransmission.
Biochemical and Physiological Effects:
Methoxytacrine has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the modulation of glutamatergic and GABAergic signaling. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Methoxytacrine has several advantages for use in laboratory experiments, including its high potency and selectivity for acetylcholinesterase, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene, including:
1. Further studies on its mechanism of action and interactions with other neurotransmitter systems.
2. Development of new analogs with improved pharmacological properties and reduced toxicity.
3. Investigation of its potential therapeutic applications for other neurological disorders, such as Parkinson's disease and schizophrenia.
4. Exploration of its effects on neuroinflammation and oxidative stress, and their implications for neurodegenerative diseases.
5. Examination of its potential as a diagnostic tool for Alzheimer's disease, based on its ability to enhance cholinergic neurotransmission.
In conclusion, N-(4-methoxyphenyl)-2,7,8-trimethyl-4-quinolinaminene is a synthetic compound that has been extensively studied for its pharmacological properties and therapeutic potential in the treatment of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission make it a valuable research tool in the field of neuroscience. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
Methoxytacrine can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including oxidation, cyclization, and methylation, to yield the final product.
科学研究应用
Methoxytacrine has been widely used as a research tool in the field of neuroscience, particularly in the study of acetylcholine signaling and its role in cognitive function. It has been shown to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine, which can improve memory and learning in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,7,8-trimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-5-10-17-18(11-13(2)20-19(17)14(12)3)21-15-6-8-16(22-4)9-7-15/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXISSIFOFZJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)

![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)
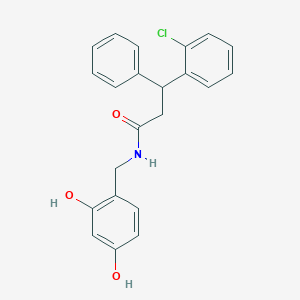
![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)
![2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)
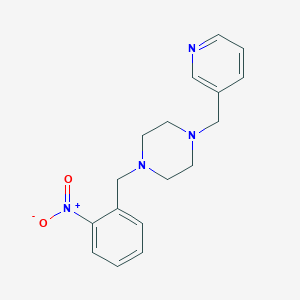
![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
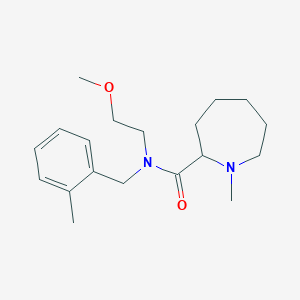
![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
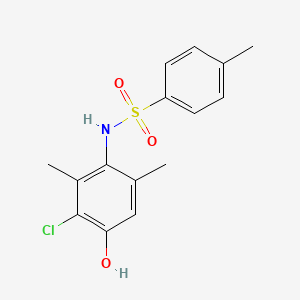
![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-8-fluoroquinoline-2-carboxamide](/img/structure/B5668815.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5668830.png)